molecular formula C20H16ClN5O2S2 B3013356 2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 872629-92-0

2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B3013356
CAS RN: 872629-92-0
M. Wt: 457.95
InChI Key: NNZSPGKAOVUVGF-UHFFFAOYSA-N
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Description

2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S2 and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has been focused on the synthesis and chemical characterization of compounds similar to the one mentioned, demonstrating innovative routes to create complex molecules. For instance, Janardhan et al. (2014) described the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, showcasing a method that could be relevant for synthesizing the given compound through ring annulation strategies (B. Janardhan, B. Srinivas, B. Rajitha, & Á. Péter, 2014). Similarly, the work by Yurttaş, Tay, & Demirayak (2015) explored the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which involved reactions forming heterocyclic ring systems that could be analogous to the chemical transformations needed for the target compound's synthesis (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Potential Applications

While the direct applications of "2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide" were not explicitly found, the research on similar compounds provides insights into potential areas of application. For example, compounds with benzothiazole moieties have been studied for their antimicrobial and antitumor activities. The study by Havrylyuk et al. (2010) on 4-thiazolidinones containing benzothiazole moiety and their antitumor screening suggests that similar compounds could exhibit considerable biological activity, indicating potential therapeutic applications (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, & R. Lesyk, 2010).

Spectroscopic and Quantum Mechanical Studies

Research into the spectroscopic and quantum mechanical properties of related compounds, such as those conducted by Mary et al. (2020), who investigated bioactive benzothiazolinone acetamide analogs, provides a foundation for understanding the electronic properties and potential utility of such molecules in various applications, including photovoltaic efficiency modeling (Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, & I. Yildiz, 2020).

properties

IUPAC Name

2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S2/c1-11-2-7-14-15(8-11)30-19(23-14)24-18(28)10-29-20-25-17(27)9-16(22)26(20)13-5-3-12(21)4-6-13/h2-9H,10,22H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZSPGKAOVUVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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